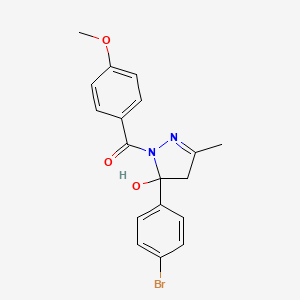![molecular formula C19H35N3O2 B5090500 (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the better-known drug, mescaline, and was first synthesized in the 1970s. TMA-2 has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Mécanisme D'action
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine works by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. These neurotransmitters play a key role in regulating mood, emotions, and behavior. (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine also has an affinity for certain serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been shown to produce a range of effects on the central nervous system, including increased alertness, euphoria, and altered perceptions of time and space. It has also been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. These effects are similar to those produced by other amphetamine derivatives.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine is a controlled substance in many countries and requires special permits for use in research.
Orientations Futures
There are several potential future directions for research on (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on the brain and how it interacts with neurotransmitter systems. Further research is also needed to determine the long-term effects of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine use and its potential for abuse.
Méthodes De Synthèse
The synthesis of (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with 3-(dimethylamino)propyl chloride to form (3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine.
Applications De Recherche Scientifique
(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to have a similar mechanism of action to other amphetamine derivatives, such as MDMA and mescaline, which are known to have psychotherapeutic effects.
Propriétés
IUPAC Name |
N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)9-7-11-22(12-8-10-21(3)4)16-17-13-18(23-5)15-19(14-17)24-6/h13-15H,7-12,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHEBIFZPTMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,5-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)



![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)